ACT-451840

Antimalarial drug discovery Plasmodium falciparum In vitro potency

ACT-451840 is a differentiated antimalarial tool compound for labs requiring a mechanism distinct from artemisinins and quinolines. It retains full potency against K13 mutant parasites, blocks transmission with IC50 5.89 nM (male gametes) and 30 nM (oocysts), and has a 34-hour human half-life enabling robust PK/PD modeling. Its low-nanomolar IC50 against P. falciparum and P. vivax ensures wide dynamic range for combination screening. Use in SCID mouse models (ED90 3.7 mg/kg) for translational benchmarking against well-characterized in vivo efficacy.

Molecular Formula C47H54N6O3
Molecular Weight 750.988
CAS No. 1314143-88-8
Cat. No. B560030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACT-451840
CAS1314143-88-8
SynonymsACT-451840;  ACT 451840;  ACT451840; (S,E)-N-(4-(4-acetylpiperazin-1-yl)benzyl)-3-(4-(tert-butyl)phenyl)-N-(1-(4-(4-cyanobenzyl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl)acrylamide
Molecular FormulaC47H54N6O3
Molecular Weight750.988
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN(C(CC3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)C#N)C(=O)C=CC6=CC=C(C=C6)C(C)(C)C
InChIInChI=1S/C47H54N6O3/c1-36(54)50-28-30-51(31-29-50)43-21-16-41(17-22-43)35-53(45(55)23-18-37-14-19-42(20-15-37)47(2,3)4)44(32-38-8-6-5-7-9-38)46(56)52-26-24-49(25-27-52)34-40-12-10-39(33-48)11-13-40/h5-23,44H,24-32,34-35H2,1-4H3/b23-18+/t44-/m0/s1
InChIKeyBQZUYCCCNXOADJ-TVNMEPFQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

ACT-451840: A Preclinical and Phase I Antimalarial Asset with a Novel Mode of Action for Procurement and Research


ACT-451840 (CAS: 1314143-88-8) is a phenylalanine-based antimalarial compound that emerged from a phenotypic screen and advanced to clinical development. It belongs to a new chemical class with a mode of action distinct from established antimalarials [1]. The compound targets asexual and sexual blood stages of Plasmodium falciparum and exhibits activity against P. vivax clinical isolates. ACT-451840 was characterized preclinically in vitro and in vivo, and its safety, tolerability, and pharmacokinetics were evaluated in a first-in-human study up to 500 mg [2].

Why In-Class Antimalarial Substitution with ACT-451840 Is Not Advisable Without Preclinical or Clinical Bridging


ACT-451840 is a single enantiomer with a defined stereochemical configuration and a novel, yet unknown, mechanism of action that is distinct from the peroxide bridge of artemisinins or the quinoline scaffold of chloroquine and mefloquine [1]. Its resistance profile, stage-specificity, and pharmacokinetic behavior—including a 34‑hour half‑life and a significant positive food effect [2]—differentiate it from artemisinin derivatives (which have short half‑lives) and from longer‑acting partners like lumefantrine or piperaquine. Therefore, simple substitution based on chemical class or in vitro potency alone is not supported; the selection of ACT-451840 must be guided by the quantitative evidence outlined below.

Quantitative Differentiation of ACT-451840 from Artesunate, Chloroquine, and Mefloquine: A Head‑to‑Head and Cross‑Study Analysis


ACT-451840 vs. Artesunate: 9.25‑Fold Higher In Vitro Potency Against Drug‑Sensitive P. falciparum NF54

In the drug‑sensitive P. falciparum NF54 strain, ACT‑451840 exhibited a mean IC50 of 0.4 nM. This was 9.25‑fold lower (i.e., more potent) than the IC50 of artesunate, which was 3.7 nM in the same assay system [1]. The difference was even larger when compared with chloroquine (11 nM, 27.5‑fold) and pyrimethamine (18 nM, 45‑fold) [1].

Antimalarial drug discovery Plasmodium falciparum In vitro potency IC50

ACT-451840 vs. Artesunate and Chloroquine: Equivalent or Faster Parasite Killing Kinetics in Vitro

In an in vitro parasite reduction ratio (PRR) assay, ACT‑451840 showed a log PRR of 4.4, comparable to chloroquine (log PRR 4.5) and without a lag phase in the killing curve [1]. The time to kill 99.9% of the initial parasite population was 28 h for ACT‑451840, which falls between artemisinin (<24 h) and chloroquine (32 h) [1].

Parasite reduction ratio Killing kinetics Antimalarial pharmacodynamics

ACT-451840 vs. Standard Antimalarials: Equipotent Ex Vivo Activity Against Multidrug‑Resistant P. falciparum and P. vivax Clinical Isolates

Against 27 P. falciparum clinical isolates from a region of multidrug‑resistant malaria, the median IC50 of ACT‑451840 was 2.5 nM (range 0.9–9.0 nM). This was equivalent to artesunate (median IC50 2.5 nM) [1]. Against 34 P. vivax clinical isolates, the median IC50 of ACT‑451840 was 3.0 nM (range 0.5–16.8 nM), again comparable to artesunate (median IC50 3.0 nM) [1].

Ex vivo drug susceptibility Multidrug-resistant malaria Plasmodium vivax

ACT-451840 vs. Artemisinin‑Class Drugs: Activity Against Artemisinin‑Resistant K13 Mutant Parasites

The K13 C580Y mutation, which confers clinical artemisinin resistance, did not alter parasite susceptibility to ACT‑451840 [1]. In a survival assay, ACT‑451840 was fully efficacious against parasites harboring either wild‑type K13 or the C580Y mutation, whereas dihydroartemisinin showed the expected loss of efficacy against the C580Y strain [1].

Artemisinin resistance K13 mutation Cross-resistance

ACT-451840 vs. Chloroquine: Comparable In Vivo ED90 in a P. falciparum SCID Mouse Model

In the P. falciparum SCID mouse model, an oral quadruple‑dose regimen of ACT‑451840 achieved an ED90 of 3.7 mg/kg (95% CI: 3.3–4.9 mg/kg). This was comparable to the ED90 of chloroquine, which was 4.9 mg/kg in the same model [1].

In vivo efficacy ED90 P. falciparum mouse model

Defined Research and Industrial Use Cases for ACT-451840 Based on Preclinical and Clinical Evidence


In Vitro Screening for Novel Antimalarial Combinations

Because ACT‑451840 retains full potency against artemisinin‑resistant K13 mutant parasites [1] and has a distinct mechanism of action [2], it is an ideal tool compound for in vitro combination screening. Researchers can use ACT‑451840 in isobologram or checkerboard assays to identify synergistic partners that could form the basis of a next‑generation combination therapy. Its low‑nanomolar IC50 against both P. falciparum and P. vivax [1] ensures a wide dynamic range for detecting synergistic interactions.

In Vivo Proof‑of‑Concept Studies in Humanized Mouse Models

The SCID mouse model of P. falciparum infection demonstrated an ED90 of 3.7 mg/kg for ACT‑451840, comparable to chloroquine [1]. Procurement of ACT‑451840 for use in this model allows direct benchmarking of new antimalarial candidates against a compound with well‑characterized in vivo efficacy and PK/PD relationships. The availability of detailed PK data from the first‑in‑human study [3] further supports translational PK/PD modeling in these models.

Transmission‑Blocking Assay Development and Validation

ACT‑451840 potently inhibits male gamete formation from gametocytes with an IC50 of 5.89 nM and blocks oocyst development in mosquitoes with an IC50 of 30 nM [1]. These properties make ACT‑451840 a valuable positive control in standard membrane feeding assays and other transmission‑blocking assays. Procurement for this purpose provides a well‑characterized transmission‑blocking reference compound that is distinct from primaquine and other existing controls.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation

The first‑in‑human study established that ACT‑451840 has a half‑life of approximately 34 hours and that food increases exposure by 13‑fold [3]. A subsequent proof‑of‑concept study in induced blood‑stage malaria enabled PK/PD modeling that predicted cure rates comparable to artesunate monotherapy with a 7‑day dosing regimen [4]. Researchers procuring ACT‑451840 can use these human PK parameters and the established PK/PD model to simulate dosing regimens and to inform the design of future clinical trials.

Quote Request

Request a Quote for ACT-451840

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.